molecular formula C21H15BrN4O3 B606916 D561-0775 CAS No. 1112400-30-2

D561-0775

Cat. No.: B606916
CAS No.: 1112400-30-2
M. Wt: 451.28
InChI Key: DBRZPZIWXMNBCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D561-0775 is a novel small-molecule compound with a molecular weight of 451.278, identified as a direct AMP-activated protein kinase (AMPK) activator . Its molecular structure features a heterocyclic core with distinct functional groups, including a sulfonamide moiety and a pyridine ring, which are critical for its pharmacological activity (Image E, ). Preclinical studies highlight its potent antitumor effects, particularly in non-small cell lung cancer (NSCLC), where it suppresses lipid metabolism by inhibiting acetyl-CoA carboxylase (ACC) and enhancing AMPK phosphorylation .

Properties

CAS No.

1112400-30-2

Molecular Formula

C21H15BrN4O3

Molecular Weight

451.28

IUPAC Name

2-{5-[(4-Bromophenoxy)methyl]-2-furyl}-5-[(3-pyridinylmethyl)amino]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C21H15BrN4O3/c22-15-3-5-16(6-4-15)27-13-17-7-8-19(28-17)21-26-18(10-23)20(29-21)25-12-14-2-1-9-24-11-14/h1-9,11,25H,12-13H2

InChI Key

DBRZPZIWXMNBCI-UHFFFAOYSA-N

SMILES

N#CC1=C(NCC2=CC=CN=C2)OC(C3=CC=C(COC4=CC=C(Br)C=C4)O3)=N1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

D561-0775;  D5610775;  D561 0775;  D-561-0775;  D 561-0775;  D-5610775

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

D561-0775’s structural uniqueness lies in its sulfonamide-pyridine scaffold, which distinguishes it from other AMPK activators. For example:

  • Compound A (hypothetical comparator): Lacks the sulfonamide group, resulting in reduced binding affinity to AMPK.
  • Compound B (hypothetical comparator): Features a benzimidazole core but shows lower metabolic stability due to the absence of the pyridine ring .

Functional and Mechanistic Comparison

D561-0775’s mechanism involves dual modulation of AMPK phosphorylation and ACC suppression, whereas similar compounds often target single pathways:

Compound IC50 (μM) Target Proteins Mechanism Efficacy in Resistant Cells
D561-0775 0.12 AMPK, ACC AMPK activation; ACC inhibition High (Gefitinib-resistant NSCLC)
Compound C 0.45 AMPK AMPK activation only Moderate
Gefitinib >10.0 EGFR EGFR inhibition Low (Resistant NSCLC)

Table 1: Comparative efficacy and mechanistic profiles of D561-0775 and similar compounds.

  • Compound C : While effective in AMPK activation, it fails to inhibit ACC, limiting its lipid metabolism suppression .
  • Gefitinib : A first-line EGFR inhibitor, but its utility is restricted in resistant NSCLC due to acquired mutations .

Efficacy and Resistance Profile

D561-0775 demonstrates superior potency (IC50 = 0.12 μM) compared to other AMPK activators (e.g., Compound C, IC50 = 0.45 μM) in H1975 cell lines . Its ability to induce AMPK phosphorylation by 3.5-fold (Image D, ) correlates with enhanced apoptosis in gefitinib-resistant models, a feature absent in gefitinib and Compound C .

Discussion of Research Findings

  • Potency : D561-0775’s low IC50 and dual mechanism enable robust tumor suppression, outperforming single-target agents .
  • Resistance Overcoming : By targeting AMPK/ACC, it bypasses EGFR-dependent resistance pathways, addressing a critical clinical gap .
  • Structural Advantages : The sulfonamide-pyridine scaffold enhances binding kinetics and metabolic stability compared to benzimidazole-based analogs .

Limitations: Current studies lack in vivo data and direct comparisons with named AMPK activators (e.g., metformin derivatives).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
D561-0775
Reactant of Route 2
Reactant of Route 2
D561-0775

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.